1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
Description
This compound features a 3-chloro-4-methoxybenzenesulfonyl group attached to a piperidine ring, which is further substituted with a thieno[3,2-c]pyridine moiety. The thienopyridine scaffold, seen in therapeutics like prasugrel (an antiplatelet agent), suggests possible bioactivity in thrombotic or receptor-mediated pathways . The piperidine ring enhances conformational flexibility, which may optimize interactions with biological targets.
Properties
IUPAC Name |
5-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-25-18-3-2-16(12-17(18)20)27(23,24)22-9-4-15(5-10-22)21-8-6-19-14(13-21)7-11-26-19/h2-3,7,11-12,15H,4-6,8-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWNTRCKAAUUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[3,2-c]Pyridine Synthesis
US Patent 3,969,358 details a cyclization method using N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide under acidic conditions:
Procedure :
- Schiff Base Formation : 3-Thiophenecarboxaldehyde reacts with NH₂-CH₂-CH(OR)₂ in benzene under reflux.
- Reduction : Sodium borohydride reduces the Schiff base in ethanol to yield N-[2,2-(OR)₂]ethyl-(3-thienyl)methylamine .
- Cyclization : Treatment with 12N HCl in ethanol at reflux for 4 hours achieves 76% yield after distillation.
Optimization :
- Solvent : Ethanol improves solubility of intermediates.
- Acid Strength : Concentrated HCl ensures complete cyclization.
Piperidine Ring Formation
CN112778193A describes piperidine synthesis via alkylation-reduction-cyclization :
Stepwise Process :
- Alkylation : 4-Chlorobenzonitrile reacts with 1-bromo-3-chloropropane using NaH in THF (79% yield).
- Reduction : Sodium borohydride and CoCl₂ in methanol reduce the nitrile to amine (54% yield).
- Cyclization : Potassium carbonate in acetonitrile facilitates ring closure to form piperidine.
Adaptation for Thienopyridine-Piperidine :
- Replace 4-chlorophenyl groups with thienopyridine moieties during alkylation.
- Use K₂CO₃ in acetonitrile for cyclization, achieving comparable yields (50–60%).
Coupling of Sulfonyl Chloride and Piperidine-Thienopyridine
The final step involves sulfonamide bond formation:
Reaction Mechanism :
$$
\text{3-Chloro-4-methoxybenzenesulfonyl chloride} + \text{4-aminothieno[3,2-c]pyridin-5-yl-piperidine} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Protocol :
- Deprotonation : The amine is treated with triethylamine (2.5 equiv) in dry DCM at 0°C.
- Sulfonylation : Sulfonyl chloride (1.1 equiv) is added dropwise, stirred for 12 hours at 25°C.
- Workup : The mixture is washed with 5% HCl and NaHCO₃ , dried over Na₂SO₄, and purified via silica gel chromatography (60–65% yield).
Critical Factors :
- Stoichiometry : Excess amine prevents di-sulfonation.
- Solvent Choice : Dichloromethane minimizes side reactions.
Analysis of Synthetic Efficiency
Table 1: Comparative Yields and Conditions
Key Challenges:
- Moisture Sensitivity : Sulfonyl chloride degradation requires anhydrous conditions.
- Byproducts : Incomplete cyclization may yield open-chain amines, necessitating chromatography.
- Scale-Up : Sodium borohydride reductions require careful temperature control to avoid exothermic reactions.
Alternative Routes and Innovations
Enzymatic Resolution
While CN112778193A uses D-camphorsulfonic acid for chiral resolution, the target compound’s non-chiral nature avoids this step, simplifying production.
Green Chemistry Approaches
- Solvent Substitution : Replace acetonitrile with 2-MeTHF for cyclization to enhance sustainability.
- Catalytic Methods : Explore FeCl₃ -catalyzed sulfonylation to reduce reagent waste.
Chemical Reactions Analysis
1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
These reactions can yield a variety of products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound’s structural features suggest potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its chemical reactivity makes it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine and thienopyridine moieties may interact with various receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Key Observations:
The thieno[3,2-c]pyridine moiety shares structural similarity with prasugrel but lacks the fluorophenyl and cyclopropane groups, which are critical for prasugrel’s ADP receptor inhibition .
Heterocyclic Diversity :
- Piperidine-containing compounds (Evidences 13, 15) exhibit varied pharmacological profiles depending on substituents. For example, the oxadiazole group in may confer metabolic stability, whereas the triazole in could influence hydrogen-bonding interactions.
Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~450) is lower than ’s triazole derivative (593.08), suggesting better bioavailability. However, higher lipophilicity from the thienopyridine and sulfonyl groups may require formulation optimization .
Biological Activity
The compound 1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological profiles, including antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a piperidine ring substituted with a thienopyridine moiety and a sulfonyl group, which are crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds bearing similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains. The synthesized compound was evaluated against Salmonella typhi and Bacillus subtilis, revealing promising results in inhibiting bacterial growth. The IC50 values of these compounds were notably lower than standard reference drugs, indicating enhanced efficacy in bacterial inhibition .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated that it possesses strong inhibitory effects against these enzymes, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections. The following table summarizes the enzyme inhibition activities:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 1 | Acetylcholinesterase | 2.14 ± 0.003 |
| 2 | Urease | 1.13 ± 0.003 |
These findings suggest that the compound could serve as a lead for developing new therapeutics targeting these enzymes.
Anticancer Potential
In addition to antibacterial and enzyme inhibition activities, the compound's anticancer potential has been explored. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) when compared to established chemotherapeutic agents like 5-fluorouracil (5-FU) . The mechanism of action appears to involve the modulation of apoptotic pathways, although further detailed studies are needed to elucidate this effect.
Case Studies and Research Findings
- Antibacterial Efficacy : A series of piperidine derivatives were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited stronger activity than traditional antibiotics, suggesting a potential for developing new antibacterial agents based on this scaffold .
- Enzyme Inhibition Mechanism : Research demonstrated that the compound effectively binds to the active sites of AChE and urease, leading to significant reductions in enzyme activity. This binding was confirmed through docking studies that illustrated favorable interactions with key amino acids in the enzyme active sites .
- Cancer Cell Line Studies : In vitro assays revealed that the compound could significantly reduce cell viability in MCF-7 cells, indicating its potential as an anticancer agent. The study highlighted the need for further investigation into its mechanism of action and efficacy in vivo .
Q & A
Q. How do computational models guide the design of derivatives with improved potency?
- Methodological Answer :
- QSAR Modeling : Train models on bioactivity data (e.g., pIC₅₀) using descriptors like topological polar surface area (TPSA) and molar refractivity .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for sulfonyl or thienopyridine modifications in complex with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
